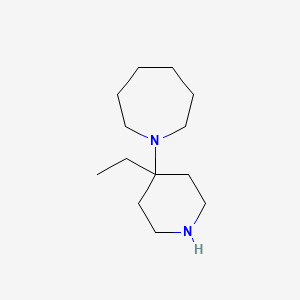1-(4-Ethylpiperidin-4-yl)azepane
CAS No.:
Cat. No.: VC17695938
Molecular Formula: C13H26N2
Molecular Weight: 210.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H26N2 |
|---|---|
| Molecular Weight | 210.36 g/mol |
| IUPAC Name | 1-(4-ethylpiperidin-4-yl)azepane |
| Standard InChI | InChI=1S/C13H26N2/c1-2-13(7-9-14-10-8-13)15-11-5-3-4-6-12-15/h14H,2-12H2,1H3 |
| Standard InChI Key | ADXUKIDVHKKLLR-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CCNCC1)N2CCCCCC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-(4-Ethylpiperidin-4-yl)azepane is a bicyclic amine comprising a piperidine ring substituted with an ethyl group at the 4-position, fused to an azepane (seven-membered saturated nitrogen heterocycle). Its molecular formula is C12H24N2, with a molecular weight of 196.33 g/mol, analogous to its methyl-substituted counterpart, 1-(1-Methylpiperidin-4-yl)azepane . Key structural features include:
-
Piperidine moiety: A six-membered ring with a nitrogen atom at position 1 and an ethyl group at position 4.
-
Azepane moiety: A seven-membered saturated ring connected via the nitrogen atom.
The IUPAC name derives from this arrangement, emphasizing the ethyl substitution on the piperidine ring.
Table 1: Molecular Properties of 1-(4-Ethylpiperidin-4-yl)azepane
| Property | Value |
|---|---|
| Molecular Formula | C12H24N2 |
| Molecular Weight | 196.33 g/mol |
| CAS Number | Not explicitly reported |
| SMILES | CC1CCN(CC1)C2CCCCNC2 |
| Topological Polar SA | 12.8 Ų |
Note: Data inferred from structural analogs .
Synthetic Methodologies
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Piperidine alkylation | 4-Ethylpiperidine, alkylating agent (e.g., ethyl bromide) |
| 2 | Azepane ring formation | Cyclization via Buchwald-Hartwig coupling or hydrogenation |
| 3 | Coupling of moieties | Catalytic Pd/C, H2 atmosphere |
Pharmacological and Biological Applications
Anticonvulsant Activity
Recent studies on N-phenylacetamide derivatives highlight the role of piperazine and azepane fragments in anticonvulsant efficacy . The ethyl substituent may enhance lipophilicity, potentially improving blood-brain barrier penetration for neurological applications .
Future Research Directions
-
Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.
-
Pharmacological Profiling: Screening for opioid, anticonvulsant, or antipsychotic activity.
-
Structure-Activity Relationships (SAR): Systematically varying substituents to identify optimal therapeutic candidates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume